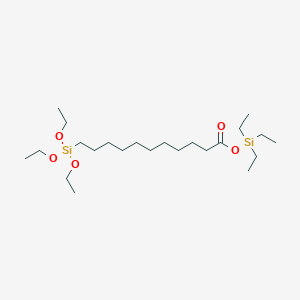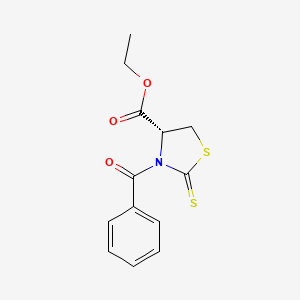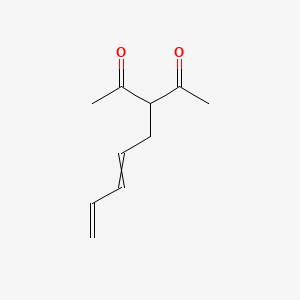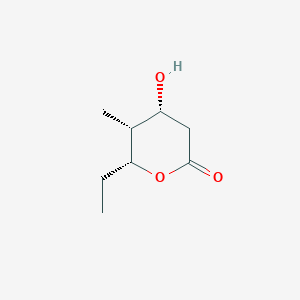![molecular formula C4F10O6S3 B12572256 Fluoro[tris(trifluoromethanesulfonyl)]methane CAS No. 565470-23-7](/img/structure/B12572256.png)
Fluoro[tris(trifluoromethanesulfonyl)]methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Fluoro[tris(trifluoromethanesulfonyl)]methane was first synthesized in 1987 by Seppelt and Turowsky . The synthetic route involves the following steps:
Reaction of bis(trifluoromethanesulfonyl)methane with methylmagnesium bromide: [ \text{Tf}_2\text{CH}_2 + 2\text{CH}_3\text{MgBr} \rightarrow \text{Tf}_2\text{C}(\text{MgBr})_2 + 2\text{CH}_4 ]
Reaction of the resulting compound with trifluoromethanesulfonyl fluoride: [ \text{Tf}_2\text{C}(\text{MgBr})_2 + \text{TfF} \rightarrow \text{Tf}_3\text{C}(\text{MgBr}) + \text{MgBrF} ]
Final reaction with sulfuric acid: [ \text{Tf}_3\text{C}(\text{MgBr}) + \text{H}_2\text{SO}_4 \rightarrow \text{Tf}_3\text{CH} + \text{MgBrHSO}_4 ]
Análisis De Reacciones Químicas
Fluoro[tris(trifluoromethanesulfonyl)]methane undergoes various types of chemical reactions, including:
Oxidation: Due to its strong acidic nature, it can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common reagents used in these reactions include sulfuric acid, trifluoromethanesulfonyl fluoride, and methylmagnesium bromide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Fluoro[tris(trifluoromethanesulfonyl)]methane has a wide range of applications in scientific research:
Chemistry: It is used as a strong acid catalyst in various organic reactions.
Biology: Its strong acidic properties make it useful in biochemical studies where extreme acidity is required.
Mecanismo De Acción
The mechanism by which fluoro[tris(trifluoromethanesulfonyl)]methane exerts its effects is primarily through its strong acidic nature. It can donate protons readily, making it an effective catalyst in protonation reactions. The molecular targets and pathways involved include various organic substrates that undergo protonation or other acid-catalyzed transformations .
Comparación Con Compuestos Similares
Fluoro[tris(trifluoromethanesulfonyl)]methane is unique due to its extreme acidity. Similar compounds include:
Triflic acid (trifluoromethanesulfonic acid): While also a strong acid, it is significantly less acidic than this compound.
Carborane acids: These are among the few acids that are stronger than this compound.
Bistriflimide: Another strong acid, but with different structural and chemical properties.
This compound stands out due to its unique combination of strong acidity and stability, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
565470-23-7 |
|---|---|
Fórmula molecular |
C4F10O6S3 |
Peso molecular |
430.2 g/mol |
Nombre IUPAC |
trifluoro-[fluoro-bis(trifluoromethylsulfonyl)methyl]sulfonylmethane |
InChI |
InChI=1S/C4F10O6S3/c5-1(6,7)21(15,16)4(14,22(17,18)2(8,9)10)23(19,20)3(11,12)13 |
Clave InChI |
VQLWQNRIRIKBHF-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)C(F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)


![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)
![Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12572223.png)
![Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)](/img/structure/B12572225.png)

![diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate](/img/structure/B12572232.png)

![methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate](/img/structure/B12572248.png)
![6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol](/img/structure/B12572255.png)
